molecular formula C18H19N5O3 B2927663 3-(3-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-52-8

3-(3-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No. B2927663
CAS RN: 483993-52-8
M. Wt: 353.382
InChI Key: ZHQLKOFWFANEEA-UHFFFAOYSA-N
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Description

The compound 3-(3-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as MTPP, is a novel tetrazole-containing compound with potential applications in the field of medicinal chemistry. It is a member of the tetrazole-containing family of compounds, which have been shown to possess a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anticonvulsant properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is not well understood, but it is thought to involve the inhibition of key enzymes involved in cancer cell proliferation and fungal growth. Specifically, 3-(3-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of chitin synthase, an enzyme that is essential for fungal cell wall synthesis.
Biochemical and Physiological Effects:
3-(3-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has been shown to have a number of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, through the activation of caspase enzymes. In fungal cells, it has been shown to disrupt cell wall synthesis, leading to cell death. 3-(3-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in response to lipopolysaccharide stimulation.

Advantages and Limitations for Lab Experiments

One advantage of 3-(3-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is its potent anticancer and antifungal activity, which makes it a promising candidate for further drug development. However, one limitation of 3-(3-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in lab experiments. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-(3-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide and its potential side effects.

Future Directions

There are several potential future directions for the study of 3-(3-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide. One area of interest is the development of 3-(3-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide analogs with improved solubility and bioavailability. Another area of interest is the study of 3-(3-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide in combination with other anticancer or antifungal agents, to determine whether it has synergistic effects. Finally, further studies are needed to fully elucidate the mechanism of action of 3-(3-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide and its potential side effects, in order to determine its safety and efficacy as a potential therapeutic agent.

Synthesis Methods

The synthesis of 3-(3-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide involves the reaction of 3-methoxybenzaldehyde, 4-methoxybenzaldehyde, and 2H-tetrazole-5-amine in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The reaction proceeds through a condensation reaction, followed by cyclization to form the final product. The yield of the reaction is typically around 70-80%, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

3-(3-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anticonvulsant properties. In particular, 3-(3-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess antifungal activity against several strains of Candida albicans.

properties

IUPAC Name

3-(3-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-25-14-8-6-13(7-9-14)19-18(24)16(17-20-22-23-21-17)11-12-4-3-5-15(10-12)26-2/h3-10,16H,11H2,1-2H3,(H,19,24)(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQLKOFWFANEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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